molecular formula C20H15Cl2N3O5S B5019242 5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide

5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide

Cat. No.: B5019242
M. Wt: 480.3 g/mol
InChI Key: FDPDMTUSJBNTSO-UHFFFAOYSA-N
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Description

5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide is a complex organic compound that features a benzylsulfamoyl group, two chlorine atoms, and a nitrophenyl group attached to a benzamide core

Properties

IUPAC Name

5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O5S/c21-15-11-16(22)19(31(29,30)23-12-13-6-2-1-3-7-13)10-14(15)20(26)24-17-8-4-5-9-18(17)25(27)28/h1-11,23H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPDMTUSJBNTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide typically involves multiple steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.

    Coupling with 2,4-Dichlorobenzoyl Chloride: The benzylsulfamoyl chloride is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product.

    Introduction of the Nitrophenyl Group: Finally, the intermediate product is reacted with 2-nitroaniline under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to other bioactive compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and protein binding due to its complex structure.

Mechanism of Action

The mechanism of action of 5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound may inhibit specific enzymes or block receptor sites, leading to reduced activity of the targeted pathway.

Comparison with Similar Compounds

Similar Compounds

    5-(benzylsulfamoyl)-2,4-dichlorobenzamide: Lacks the nitrophenyl group.

    2,4-dichloro-N-(2-nitrophenyl)benzamide: Lacks the benzylsulfamoyl group.

Uniqueness

5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide is unique due to the presence of both benzylsulfamoyl and nitrophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

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